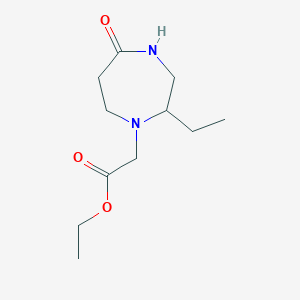

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate

説明

Systematic Nomenclature and CAS Registry Number (1142198-02-4)

The compound is formally designated as this compound according to International Union of Pure and Applied Chemistry nomenclature standards. The Chemical Abstracts Service has assigned this compound the registry number 1142198-02-4, which serves as its unique identifier in chemical databases and literature. Alternative systematic names include ethyl 2-(2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate and 1H-1,4-diazepine-1-acetic acid, 2-ethylhexahydro-5-oxo-, ethyl ester. The compound is also catalogued under the Molecular Design Limited number MFCD12028474.

The nomenclature reflects the structural components of this heterocyclic compound, specifically indicating the presence of a seven-membered 1,4-diazepane ring with an ethyl substituent at position 2, a ketone functionality at position 5, and an ethyl acetate group attached to one of the nitrogen atoms. This systematic naming convention provides clear structural information about the spatial arrangement of functional groups within the molecular framework.

Molecular Formula (C₁₁H₂₀N₂O₃) and Weight (228.29 g/mol)

The molecular formula C₁₁H₂₀N₂O₃ indicates the presence of eleven carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms in the molecular structure. The calculated molecular weight of 228.29 grams per mole reflects the atomic composition and provides essential information for analytical and synthetic applications. The compound's molecular architecture can be represented by the Simplified Molecular Input Line Entry System notation: CCC1CNC(=O)CCN1CC(=O)OCC, which encodes the connectivity of atoms within the structure.

The molecular composition reveals the presence of multiple functional groups contributing to the compound's chemical behavior. The formula indicates the incorporation of both amide and ester functionalities, along with the characteristic nitrogen-containing heterocyclic core. This combination of structural elements provides the compound with distinct chemical properties and reactivity patterns that differentiate it from simpler aliphatic or aromatic systems.

Stereochemical Configuration and Conformational Analysis

The 1,4-diazepane ring system exhibits significant conformational flexibility due to the presence of multiple single bonds within the seven-membered heterocycle. Nuclear magnetic resonance spectroscopy studies indicate that N,N-disubstituted-1,4-diazepane derivatives exist in unexpected low-energy conformations characterized by intramolecular pi-stacking interactions and twist-boat ring conformations. These conformational preferences are stabilized by nonbonded interactions between ring substituents and can be influenced by the nature and position of substituents attached to the heterocyclic framework.

Conformational analysis of related 1,4-diazepane systems reveals that the fully saturated seven-membered ring composed of sp³-hybridized atoms allows significant torsional bond flexibility, resulting in high conformational mobility. The compound adopts preferential conformations that minimize steric interactions while maximizing favorable intramolecular contacts. Molecular modeling studies demonstrate that the conformational properties are significantly influenced by the substitution pattern, with the ethyl group at position 2 and the acetate functionality contributing to the overall three-dimensional structure.

The stereochemical configuration around the nitrogen atoms plays a crucial role in determining the compound's conformational behavior. The nitrogen atom bearing the ethyl acetate substituent exhibits pyramidal geometry, while the secondary nitrogen participates in the lactam functionality. The conformational equilibrium between different ring conformations occurs on the nuclear magnetic resonance timescale, with barriers that depend on the specific substitution pattern and solvent environment.

X-ray Crystallographic Data and Bond-Length Parameters

Crystallographic studies of related 1,4-diazepane derivatives provide valuable structural information applicable to this compound. X-ray crystallographic analysis of similar diazepane compounds reveals that the seven-membered ring adopts a chair-like conformation with specific dihedral angles between substituent groups. The crystallographic data indicate that the nitrogen atoms within the ring system exhibit characteristic bond lengths consistent with sp³ hybridization and amide resonance contributions.

Bond-length parameters derived from high-resolution crystallographic studies demonstrate that carbon-nitrogen bond distances within the diazepane ring typically range from 1.45 to 1.48 Ångströms, depending on the local chemical environment. The carbonyl carbon-oxygen bond length in the lactam functionality measures approximately 1.23 Ångströms, characteristic of amide carbonyl groups. The ester functionality exhibits carbon-oxygen bond lengths of approximately 1.20 Ångströms for the carbonyl oxygen and 1.35 Ångströms for the ether oxygen.

Intermolecular interactions in the crystal lattice are primarily governed by weak van der Waals forces and occasional hydrogen bonding between molecules. The crystal packing arrangements reveal that molecules organize in specific orientations that minimize steric clashes while optimizing attractive interactions. The absence of strong hydrogen bond donors in the structure limits the formation of extended hydrogen-bonded networks in the solid state.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, MS)

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecular structure. The spectrum exhibits characteristic signals for the ethyl groups, with triplet patterns for methyl protons and multiplet patterns for methylene protons. The acetate methylene protons appear as a singlet, while the diazepane ring protons display complex multiplet patterns reflecting the conformational dynamics and coupling relationships within the seven-membered ring system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment within the molecule. The carbonyl carbons appear in the characteristic downfield region, with the lactam carbonyl typically observed around 170-175 parts per million and the ester carbonyl around 165-170 parts per million. The aliphatic carbons of the diazepane ring and ethyl substituents appear in the upfield region, with chemical shifts reflecting their specific electronic environments and substitution patterns.

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The spectrum exhibits strong absorption bands corresponding to carbon-oxygen stretching vibrations of both the lactam and ester functionalities, typically observed in the 1650-1750 cm⁻¹ region. Carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, while carbon-nitrogen stretching modes contribute to absorptions in the 1000-1200 cm⁻¹ range.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at m/z 228, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the ethyl acetate group and subsequent breakdown of the diazepane ring system, providing diagnostic information for structural identification and purity assessment.

特性

IUPAC Name |

ethyl 2-(2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-9-7-12-10(14)5-6-13(9)8-11(15)16-4-2/h9H,3-8H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMOSBPWAITMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(=O)CCN1CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate typically involves the reaction of ethyl acetate with a diazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.

化学反応の分析

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common reagents and conditions for these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmacological Properties

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate exhibits several pharmacological activities that make it a candidate for therapeutic applications:

- Anxiolytic Effects : Research indicates that compounds in the diazepan family often possess anxiolytic properties. This compound may act on GABA receptors, similar to other benzodiazepines, providing potential for treating anxiety disorders .

- Neuroprotective Activity : Studies have shown that certain diazepan derivatives can protect neurons against ischemic damage. This compound may exhibit similar neuroprotective effects, making it relevant in stroke and neurodegenerative disease research .

Therapeutic Applications

Given its pharmacological properties, this compound has potential applications in various therapeutic areas:

a. Anxiety Disorders

- The compound's anxiolytic properties suggest it could be developed as a treatment for anxiety-related conditions.

b. Neurodegenerative Diseases

- Its neuroprotective effects may position it as a candidate for therapies aimed at conditions like Alzheimer's or Parkinson's disease.

c. Pain Management

- Similar compounds have been explored for their analgesic properties; thus, further research could uncover its utility in pain management protocols .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of compounds related to this compound:

Case Study 1: Neuroprotection in Stroke Models

- A study demonstrated that certain diazepan derivatives significantly reduced neuronal damage in animal models of stroke when administered post-injury. This suggests potential for this compound in clinical settings .

Case Study 2: Anxiolytic Screening

作用機序

The mechanism of action of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .

類似化合物との比較

Data Table: Comparative Overview

| Compound Name | Core Structure | Key Functional Groups | Purity (%) | MFCD Code | Potential Applications |

|---|---|---|---|---|---|

| Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate | 1,4-Diazepane | 5-oxo, ethyl acetate | 95 | MFCD12028474 | Pharmaceutical intermediate |

| Ethyl (2-ethylpiperidin-1-yl)acetate | Piperidine | Ethyl acetate | 95 | MFCD11618491 | Agrochemical synthesis |

| Bunazosin | 1,4-Diazepane | Quinazoline, methoxy | N/A | N/A | Glaucoma/Prostatic hyperplasia |

| Ethyl Acetate | Simple ester | Acetate | N/A | N/A | Solvent, flavoring agent |

Research Findings and Implications

- Conformational Flexibility : The 1,4-diazepane ring’s puckering (amplitude and phase coordinates) allows adaptive binding in molecular interactions, a feature absent in rigid analogs like piperidine derivatives .

- Polarity and Solubility: The 5-oxo group increases hydrophilicity, making the target compound more suitable for aqueous reaction conditions compared to non-polar analogs like QY-8526.

- Stability : The ester group’s hydrolysis susceptibility suggests storage conditions (e.g., low moisture) are critical, similar to ethyl acetate .

生物活性

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is a compound with significant potential in pharmacology due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₂₀N₂O₃ and a molecular weight of 228.29 g/mol. The compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. The presence of an ethyl group at the second position and a keto group at the fifth position contributes to its unique properties and potential biological activities.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities relevant to pharmacological applications:

- Antimicrobial Activity : Initial investigations suggest that this compound may possess antimicrobial properties, potentially affecting bacterial and fungal growth.

- Anticonvulsant Potential : Similar diazepane derivatives have shown anticonvulsant effects, indicating that this compound could have similar applications .

- Enzyme Interaction : There are indications that the compound may interact with specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often demonstrate the following modes of action:

- Inhibition of Enzymatic Activity : Many diazepane derivatives are known to inhibit enzymes such as acetylcholinesterase, which could lead to increased levels of neurotransmitters in the brain.

Case Study: Anticonvulsant Activity

In a comparative study of various diazepane derivatives, it was found that compounds closely related to this compound exhibited significant anticonvulsant properties in animal models. These findings suggest that further exploration into this compound could reveal similar therapeutic benefits .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Combining ethyl acetate with appropriate amines under controlled conditions.

- Oxidative Pathways : Utilizing oxidizing agents to introduce functional groups necessary for biological activity.

These methods allow for tailored synthesis depending on desired purity and yield.

Q & A

Q. What advanced chromatographic methods ensure purity in complex mixtures?

- GC-MS : Use ethyl acetate as a carrier solvent (splitless mode) with a DB-5MS column (30 m × 0.25 mm) to resolve degradation products .

- HPLC-DAD : Employ a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm .

Methodological Notes

- Avoid Commercial Sources : Reliable synthesis protocols are derived from peer-reviewed journals (e.g., Fresenius J Anal Chem, J. Phys. Chem.) rather than vendor websites.

- Data Reproducibility : Report detailed reaction conditions (e.g., stoichiometry, catalyst loading) and refinement parameters (e.g., R-factors in SHELXL) .

- Ethical Compliance : Follow institutional guidelines for solvent disposal (ethyl acetate is highly flammable; LD = 11.3 g/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。